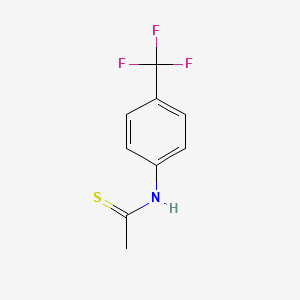

Ethyl 2-(dimethylamino)oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

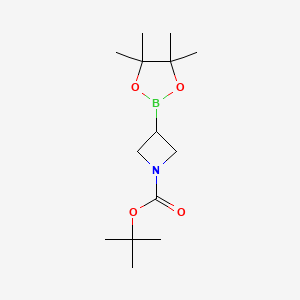

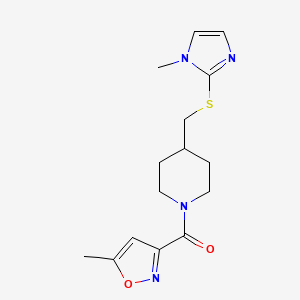

Ethyl 2-(dimethylamino)oxazole-4-carboxylate, also known as EDOC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in its ring structure. EDOC has been synthesized using various methods and has been found to have important biochemical and physiological effects.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Chiral 2-Aminoalkyloxazole-4-carboxylates Synthesis : This compound has been involved in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, highlighting its utility in producing esters without significant racemization, which is crucial for pharmaceutical synthesis and research in stereochemistry (Cox, Prager, & Svensson, 2003).

- Thiazolecarboxylic Acid Derivatives : It has played a role in the acylation processes to produce N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, underscoring its versatility in creating sulfonamide and ester derivatives for potential therapeutic applications (Dovlatyan et al., 2004).

Organic Synthesis and Molecular Transformations

- Palladium-Catalyzed Modifications : Demonstrated efficiency in palladium-catalyzed alkenylation, benzylation, and alkylation, offering a method for regioselective modification of ethyl oxazole-4-carboxylate with various halides, facilitating complex organic synthesis (Verrier, Hoarau, & Marsais, 2009).

- Block Copolymers Synthesis : Its derivatives have been used to synthesize block copolymers of poly(2-oxazoline)s and poly(meth)acrylates, demonstrating a crossover between cationic ring-opening polymerization and reversible addition-fragmentation chain transfer polymerization. This showcases its application in material science for developing novel polymeric materials (Krieg et al., 2012).

Pharmaceutical Research and Development

- Cytotoxic Activity Evaluation : It has been utilized in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines to test their cytotoxicity against various cancer cell lines, thereby playing a crucial role in the development of new anticancer drugs (Deady et al., 2005).

Bioconjugation Research

- EDC/sNHS-Mediated Bioconjugation : The compound has been involved in studies focusing on EDC/N-hydroxysulfosuccinimide-mediated bioconjugations for carboxylated peptides and small proteins, which is significant in the field of bioconjugate chemistry for drug development and biomolecular research (Totaro et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCHFNBJHACNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(dimethylamino)oxazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)